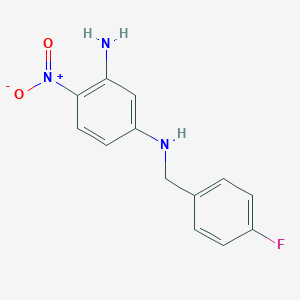

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine

Übersicht

Beschreibung

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is an organic compound that features a fluorobenzyl group attached to a nitrobenzene-1,3-diamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine typically involves the reaction of 4-fluorobenzylamine with 4-nitrobenzene-1,3-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The compound undergoes oxidation and reduction reactions primarily involving its nitro group and fluorobenzyl substituent.

Nitro Group Reduction

The nitro group (-NO₂) can be reduced to an amine (-NH₂) under specific conditions:

- Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd) .

- Conditions : Reduction typically occurs in polar aprotic solvents (e.g., THF or DMF) at moderate temperatures (40–80°C) .

Key Products :

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction | NaBH₄ | N1-(4-Fluorobenzyl)-4-aminobenzene-1,3-diamine |

Oxidation of Amines

The primary amine groups (-NH₂) can undergo oxidation to imine or nitrile derivatives:

- Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions .

- Conditions : Aqueous H₂SO₄ at 60–100°C .

Key Products :

| Oxidation Pathway | Product |

|---|---|

| Imine Formation | N=(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine |

Substitution Reactions

The fluorobenzyl group is amenable to substitution reactions, enabling structural diversification.

Nucleophilic Aromatic Substitution (NAS)

- Reagents : Halogens (e.g., Br₂, I₂) or nucleophiles (e.g., NH₂⁻, OH⁻) .

- Conditions : Polar aprotic solvents (e.g., DMSO) with bases like K₂CO₃ or Et₃N .

Key Products :

| Substituent | Reaction Type | Product |

|---|---|---|

| Br | Halogenation | N1-(4-Bromobenzyl)-4-nitrobenzene-1,3-diamine |

Nitrated Benzene Derivatives

Key Intermediates :

| Step | Intermediate |

|---|---|

| 1 | 4-Nitro-1,3-benzenediamine |

| 2 | N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine |

Pharmaceutical Development

The compound serves as an intermediate in synthesizing retigabine, an anticonvulsant drug .

Material Science

Its nitro and diamine functionalities enable applications in polymer synthesis and chemical sensors .

Analytical Chemistry

Used as a biochemical probe for detecting biomolecules in diagnostics .Table 1: Comparison of Key Reactions

| Reaction Type | Reagents | Key Product | Citation |

|---|---|---|---|

| Reduction | NaBH₄ | Amine derivative | |

| Oxidation | KMnO₄ | Imine derivative | |

| Substitution | Br₂ | Brominated derivative |

Table 2: Applications Overview

| Application Domain | Use Case | Citation |

|---|---|---|

| Pharmaceuticals | Retigabine synthesis | |

| Materials Science | Polymer precursors | |

| Diagnostics | Biomarker detection |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its applications in this domain include:

- Anticancer Agents: The compound has been utilized in developing targeted therapies for cancer treatment. Its ability to interact with specific biological targets suggests potential therapeutic applications in modulating cellular processes related to tumor growth .

- Antimicrobial Activity: Research indicates that this compound may possess significant antibacterial properties, making it a candidate for developing new antibacterial agents.

Material Science

In material science, this compound is employed in the creation of advanced materials due to its unique chemical properties:

- Polymers and Coatings: The compound is used as a building block for synthesizing polymers and coatings that exhibit enhanced durability and resistance to environmental factors .

- Organic Light Emitting Diodes (OLEDs): It serves as a monomer in the synthesis of redox-active polyimides, which are promising candidates for use in OLED technology due to their ability to emit blue light.

Analytical Chemistry

The compound plays a crucial role in analytical chemistry:

- Biomolecule Detection: this compound is utilized in methods for detecting specific biomolecules, aiding researchers in diagnostics and biomarker discovery .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block:

- Synthesis of Complex Molecules: It allows chemists to create complex molecules efficiently, which is essential for developing new compounds with desired properties .

Environmental Applications

This compound is explored for its potential in environmental remediation processes:

- Pollutant Breakdown: Its chemical properties may facilitate the breakdown of pollutants in contaminated sites, contributing to environmental cleanup efforts .

Case Study 1: Anticancer Research

A study investigating the efficacy of this compound derivatives showed promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. The findings suggest that modifications to the compound's structure can enhance its therapeutic potential.

Case Study 2: Material Development

Research on polyimide films incorporating this compound demonstrated improved thermal stability and electrical conductivity compared to traditional materials. This advancement highlights the compound's utility in developing high-performance materials for electronic applications.

Wirkmechanismus

The mechanism of action of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N1-(4-Fluorobenzyl)-N1-isopropylethane-1,2-diamine

- N1-Cyclopropyl-N1-(4-fluorobenzyl)ethane-1,2-diamine

- N1-(4-Fluorobenzyl)-N1-methyl-1,2-diamine

Uniqueness

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is unique due to its specific combination of a fluorobenzyl group and a nitrobenzene-1,3-diamine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H12FN3O2

- Molecular Weight : 261.25 g/mol

- CAS Number : 1263404-74-5

- Density : 1.390 g/cm³ (predicted)

- Boiling Point : 464.9 °C (predicted)

The compound features both nitro and amine functional groups, which enhance its reactivity and potential biological activity. The presence of the fluorobenzyl group is particularly noteworthy for its role in improving membrane permeability and bioavailability.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Nitration : Starting with 4-fluorobenzylamine, the compound undergoes nitration to introduce the nitro group.

- Substitution Reaction : The resulting intermediate is reacted with various amines or diamines under basic conditions to yield the final product.

This synthetic route can be optimized using continuous flow reactors to enhance yield and purity, making it suitable for industrial applications.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated its efficacy against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.59 |

| HeLa | 4.05 |

| DLD-1 | 18.38 |

These results suggest a selective cytotoxicity towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent .

The mechanism through which this compound exerts its biological effects involves:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components such as DNA and proteins.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overactive in cancer cells .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Fluorinated Derivatives : Research on fluorinated derivatives indicated that increased fluorination enhances potency against HDACs, suggesting that structural modifications can significantly affect biological activity .

- Antioxidant Activity : A related study demonstrated that compounds with similar structures showed antioxidant properties, implicating their potential in mitigating oxidative stress-related diseases .

Comparative Analysis

This compound shares structural similarities with other compounds that exhibit notable biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | C13H12FN3O | Different positioning of the nitro group |

| N,N'-Diethyl-4-nitrobenzene-1,3-diamine | C12H16N4O2 | Contains ethyl groups instead of fluorobenzyl |

| 2-Amino-5-nitrophenol | C6H6N2O3 | Simpler structure with only one amino group |

The unique arrangement of functional groups in this compound contributes to its distinct biological properties compared to these similar compounds .

Eigenschaften

IUPAC Name |

1-N-[(4-fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-13(17(18)19)12(15)7-11/h1-7,16H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRAXSCMDDBKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=C(C=C2)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602350 | |

| Record name | N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263404-74-5 | |

| Record name | N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.